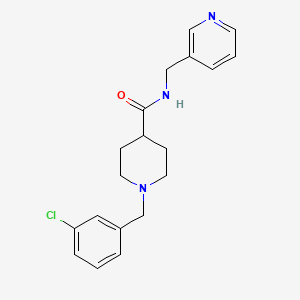![molecular formula C14H21NOS B5030542 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B5030542.png)
4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine, also known as MPTP, is a synthetic chemical compound that has been widely used in scientific research due to its ability to induce Parkinson's disease-like symptoms in laboratory animals. MPTP is a toxic compound that was initially discovered as a contaminant in a batch of illicit drugs, leading to a Parkinson's disease epidemic in the 1980s. Since then, MPTP has been extensively studied to understand the mechanisms of Parkinson's disease and to develop new treatments.
Wirkmechanismus
4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine is metabolized in the brain to a toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopamine-producing neurons in the substantia nigra. MPP+ is taken up by dopamine transporters on the surface of neurons and accumulates in the mitochondria, where it disrupts the electron transport chain and leads to oxidative stress and cell death. The selective toxicity of 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine to dopamine-producing neurons in the substantia nigra is due to the high expression of the dopamine transporter in these neurons.
Biochemical and Physiological Effects:
4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine induces a range of biochemical and physiological effects in laboratory animals that are similar to those observed in Parkinson's disease patients. These effects include the selective destruction of dopamine-producing neurons in the substantia nigra, a decrease in dopamine levels in the striatum, and the formation of Lewy bodies, which are abnormal protein aggregates that are characteristic of Parkinson's disease. 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine also induces motor deficits, such as bradykinesia, rigidity, and tremors, which are similar to the symptoms observed in Parkinson's disease patients.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine has several advantages and limitations for lab experiments. One advantage is that it induces Parkinson's disease-like symptoms in laboratory animals, making it a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments. Another advantage is that 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine is relatively easy to administer and can be delivered through various routes, such as intravenous injection or oral gavage. However, 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine also has several limitations, including its toxicity and potential for harm to researchers if proper safety precautions are not taken. 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine should only be used in a laboratory setting by trained professionals who are familiar with its handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine and Parkinson's disease. One direction is to develop new treatments that target the underlying mechanisms of Parkinson's disease, such as oxidative stress and mitochondrial dysfunction. Another direction is to identify new biomarkers for Parkinson's disease that can be used for early diagnosis and monitoring of disease progression. Additionally, researchers can use 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine to study the effects of environmental toxins and genetic mutations on the development of Parkinson's disease. Overall, 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine remains a valuable tool for understanding Parkinson's disease and developing new treatments, and future research will continue to build on its legacy.
Synthesemethoden
4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine can be synthesized through several methods, including the reaction of 4-methylpiperidine with 5-propyl-3-thienylcarboxylic acid chloride in the presence of a base, or the reaction of 4-methylpiperidine with 5-propyl-3-thienylcarboxylic acid anhydride in the presence of a catalyst. The synthesis of 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine requires specialized equipment and should only be performed by trained professionals.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments. 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine induces Parkinson's disease-like symptoms in laboratory animals by selectively destroying dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for motor control. By studying the effects of 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine on the brain, researchers have been able to gain insights into the underlying mechanisms of Parkinson's disease and to develop new treatments that target these mechanisms.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-3-4-13-9-12(10-17-13)14(16)15-7-5-11(2)6-8-15/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGNIASBJAVDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030478.png)

![6,7-dimethyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5030489.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)

![2-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5030501.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030503.png)
![2-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5030505.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5030510.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5030523.png)
![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine trifluoroacetate](/img/structure/B5030553.png)

